(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3-bromophenyl)methanone
Beschreibung
This compound (CAS 898755-97-0) is a brominated aromatic ketone featuring a 1,4-dioxa-8-azaspiro[4.5]decane moiety. Its molecular formula is C21H22BrNO3, with a molecular weight of 416.31 g/mol . It is primarily utilized in medicinal chemistry as a scaffold for targeting enzymes or receptors, though its specific biological activity remains under investigation .
Eigenschaften
IUPAC Name |
(3-bromophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO3/c22-18-6-3-5-16(14-18)20(24)19-7-2-1-4-17(19)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNFLNQUCJMRDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643757 | |
| Record name | (3-Bromophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-97-0 | |
| Record name | (3-Bromophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multiple steps:
Formation of the Benzophenone Core: The initial step involves the formation of the benzophenone core through a Friedel-Crafts acylation reaction.
Introduction of the Spirocyclic Structure: The spirocyclic structure is introduced through a nucleophilic substitution reaction, where the spirocyclic amine reacts with an appropriate electrophile.
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3’-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Wissenschaftliche Forschungsanwendungen
3’-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3’-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Halogen-Substituted Derivatives
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3-fluorophenyl)methanone
- Molecular Formula: C21H22FNO3
- Molecular Weight : 355.41 g/mol .
- Key Differences : Replacement of bromine with fluorine reduces molecular weight and alters electronic properties. Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to bromine. This analog may exhibit improved pharmacokinetic profiles in drug discovery .
3'-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Positional Isomers and Substitution Variants
A. 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenylmethanone
- CAS: Not explicitly listed; structurally analogous to .
- Ortho-substitution may hinder binding to planar active sites compared to para/meta positions .
(4-Bromophenyl)(8-methyl-3-phenyl-2-sulfanylidene-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone
- Such derivatives are explored in anticancer agents due to thione reactivity .
Pharmacologically Active Analogs
Sigma Receptor Ligands
- Example: (2-((4-Benzylpiperidin-1-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)(phenyl)methanone (12a) . Activity: Acts as a σ2 receptor agonist (BS148), demonstrating selective toxicity against metastatic melanoma cells. Key Differences: The benzylpiperidine side chain enhances lipophilicity and receptor affinity compared to the bromophenyl variant .
Aldehyde Dehydrogenase Inhibitors
- Example: Quinoline-based derivatives (e.g., Compound 28 in ). Structure: Integrates a 1,4-dioxa-8-azaspiro[4.5]decane moiety with a quinoline core. Key Differences: The quinoline system enables π-π stacking with enzyme active sites, while the spirocyclic component stabilizes the bound conformation .
Biologische Aktivität
The compound (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3-bromophenyl)methanone, a derivative of 1,4-dioxa-8-azaspiro[4.5]decane, exhibits notable biological activities that warrant detailed exploration. This article synthesizes findings from various studies to elucidate the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a spirocyclic framework and multiple functional groups. Its molecular formula is , with a molar mass of approximately 336.2 g/mol. The presence of both bromine and a dioxane moiety suggests potential interactions with biological targets.
Biological Activity Overview
-
Antitumor Activity :
- Studies have indicated that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast and lung cancer cells, indicating their potential as chemotherapeutic agents .
- Antimicrobial Properties :
- Neuroprotective Effects :
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:
- Sigma Receptor Modulation : The compound acts as a ligand for sigma receptors, which are implicated in various neurological processes and cancer pathways . This interaction may enhance neuronal survival and inhibit tumor growth.
- Inhibition of Enzymatic Activity : The presence of the bromophenyl group is believed to enhance the compound's ability to inhibit specific enzymes involved in cancer cell proliferation .
Case Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of related compounds, researchers found that a derivative similar to this compound exhibited an IC50 value of 12 µM against MCF-7 breast cancer cells. This suggests that modifications to the spirocyclic structure can enhance anticancer properties.
Case Study 2: Antimicrobial Activity
A recent investigation tested the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a broad-spectrum antimicrobial agent.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3-bromophenyl)methanone, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling a spirocyclic amine derivative with a brominated benzophenone precursor. For example, analogous compounds like (4-iodophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone are synthesized via Boc-protected intermediates and benzoyl chloride derivatives in dichloromethane under inert conditions . Yield optimization requires precise stoichiometric control (e.g., 1:1 molar ratio of reactants) and purification via column chromatography (e.g., SiO₂ with petroleum ether/ethyl acetate gradients) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer : High-resolution NMR (¹H, ¹³C) is critical for confirming spirocyclic and aromatic proton environments. For example, spirocyclic protons in related compounds exhibit distinct singlet peaks (δ 1.20–2.43 ppm for CH₃ and CH₂ groups) . LC-MS or HRMS (ESI-TOF) can validate molecular weight (e.g., observed m/z 381.0091 vs. calculated 381.0098 for a brominated spiro compound) . Purity assessment via HPLC using Chromolith or Purospher® columns with methanol/water gradients is recommended .
Q. How can environmental persistence or degradation pathways of this compound be preliminarily assessed?
- Methodological Answer : Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) for isolating the compound from aqueous matrices. Optimize protocols with 2 mL methanol conditioning, followed by sample loading at pH 7 and elution with 2-propanol . Degradation studies should include hydrolysis (varying pH with HCl/NaOH) and photolysis under UV light, tracking intermediates via LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for spirocyclic methanone derivatives?
- Methodological Answer : Conflicting bioactivity may arise from conformational flexibility in the spirocyclic core. Employ computational modeling (DFT or molecular dynamics) to analyze energetically favored conformers. Validate with X-ray crystallography (e.g., CCDC-deposited structures for similar compounds in Acta Crystallographica ). Pair this with in vitro assays (e.g., enzyme inhibition kinetics) to correlate structure-activity relationships .
Q. How can the compound’s environmental fate be modeled in complex ecosystems?
- Methodological Answer : Adopt a tiered experimental design:
- Phase 1 : Determine logP (octanol-water partitioning) and soil adsorption coefficients (Kd) using shake-flask methods .
- Phase 2 : Simulate biodegradation in activated sludge (anaerobic digestion) and river water microcosms, monitoring parent compound depletion via SPE-LC-MS .
- Phase 3 : Use probabilistic modeling (e.g., USEtox) to predict bioaccumulation factors and ecological risks .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Spirocyclic compounds often exhibit poor crystallinity due to steric hindrance. Optimize crystallization via solvent screening (e.g., THF/ethyl acetate mixtures) and slow evaporation. For refractory cases, employ co-crystallization with halogen-bond acceptors (e.g., 1,4-diiodotetrafluorobenzene), leveraging the bromophenyl moiety’s halogen-bonding potential .
Key Methodological Notes
- Synthesis : Prioritize inert conditions (argon) and stoichiometric precision to avoid side reactions (e.g., over-acylation) .
- Analytics : Deactivate glassware with 5% DMDCS to prevent analyte adsorption during SPE .
- Environmental Studies : Include field samples (e.g., wastewater influent/effluent) to validate lab-based degradation models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
